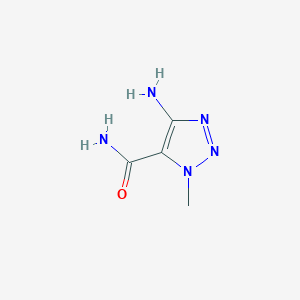

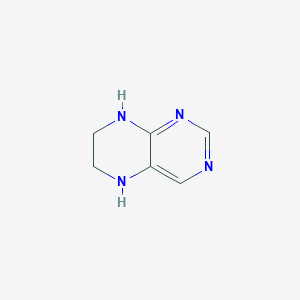

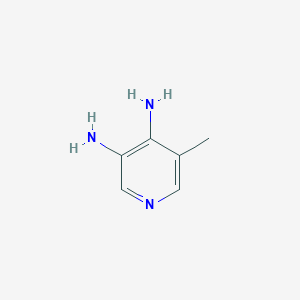

5-Methylpyridine-3,4-diamine

概要

説明

Synthesis Analysis

The synthesis of substituted pyridines, including compounds like 5-Methylpyridine-3,4-diamine, typically involves strategic functionalization of the pyridine ring. For example, the facile synthesis of trisubstituted terpyridines described by Huo et al. (2011) involves metal-catalyzed reactions starting from dibromopyridines, which might be applicable to the synthesis of 5-Methylpyridine-3,4-diamine by adjusting the substitution pattern (Huo, Arulsamy, & Hoberg, 2011).

Molecular Structure Analysis

The molecular and crystal structures of substituted pyridines are often determined using X-ray diffraction and spectroscopic methods. For instance, the study by Bryndal et al. (2012) on nitroderivatives of amino-methylpyridines provides insight into how substitutions on the pyridine ring affect its molecular structure and crystallization behavior. These methodologies can be applied to analyze the molecular structure of 5-Methylpyridine-3,4-diamine (Bryndal et al., 2012).

Chemical Reactions and Properties

The reactivity of pyridine derivatives, including 5-Methylpyridine-3,4-diamine, can be studied through their involvement in various chemical reactions. For example, the synthesis and reactivity studies of chloro-dihydroxypyridines by Kolder and Hertog (2010) highlight how different substituents on the pyridine ring influence its chemical behavior, which can be extrapolated to understand the reactivity of 5-Methylpyridine-3,4-diamine (Kolder & Hertog, 2010).

Physical Properties Analysis

The physical properties of substituted pyridines, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The work by Wang et al. (2012) on metal-organic frameworks demonstrates how the introduction of substituents affects the physical properties of pyridine-based compounds, providing a framework for understanding the physical properties of 5-Methylpyridine-3,4-diamine (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-Methylpyridine-3,4-diamine, including its basicity, nucleophilicity, and reactivity towards electrophiles, can be inferred from studies on similar compounds. The investigation of amino-imino tautomerism in substituted pyridines by Akai et al. (2006) offers insights into the dynamic chemical behavior that could be expected from 5-Methylpyridine-3,4-diamine under different conditions (Akai, Harada, Shin-ya, Ohno, & Aida, 2006).

科学的研究の応用

Chemical Synthesis and Structural Analysis :

- Monopyridylmethylation of sulfonamides was studied, revealing significant implications for the introduction of amino groups protected by sulfonyl groups in derivatives of pyridoxine (Iwata & Kuzuhara, 1982).

- Photoinduced amino-imino tautomerism of 2-amino-5-methylpyridine was investigated, showing the reversible transformation between amino and imino tautomers under UV irradiation, which is significant in photochemistry (Akai et al., 2006).

- The crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine was determined, revealing insights into the planarity of the methylpyridine moiety and its potential applications in crystallography and materials science (Stöger et al., 2014).

Thermal and Optical Properties :

- The thermal study of supramolecular metal–organic sulfate salts templated by 4-aminopyridine demonstrated significant stability and the formation of crystalline phases during heating, which could have implications in materials science (Hfidhi et al., 2021).

- Investigation into the optical and electrochemical properties of 1,3-Diphenylselenophenotetraazaporphyrinato Ruthenium(II) Bis(4-methylpyridine) provided insights into the absorption and redox behavior of these compounds, which could be useful in the development of novel optical materials or sensors (Kimura & Murakami, 2014).

Biological and Medicinal Applications :

- (2R,5R)-6-heptyne-2,5-diamine, a derivative of a related compound, was identified as a potent inhibitor of mammalian ornithine decarboxylase, highlighting potential applications in medical research (Danzin et al., 1983).

特性

IUPAC Name |

5-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-9-3-5(7)6(4)8/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGKFYFRSKLQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437746 | |

| Record name | 5-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyridine-3,4-diamine | |

CAS RN |

13958-86-6 | |

| Record name | 5-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)